molecular formula C18H19FN6O4 B6481183 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea CAS No. 897624-07-6

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B6481183
CAS No.: 897624-07-6
M. Wt: 402.4 g/mol
InChI Key: LWIFOFVZDUNZKE-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O4/c1-27-14-8-12(9-15(28-2)17(14)29-3)21-18(26)20-10-16-22-23-24-25(16)13-6-4-11(19)5-7-13/h4-9H,10H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIFOFVZDUNZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
3-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea Urea-linked tetrazole 4-fluorophenyl, 3,4,5-trimethoxyphenyl C₂₄H₂₂FN₅O₄ 487.47 Target Compound
1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (BF05596) Urea-linked tetrazole 4-ethoxyphenyl, 4-fluorophenyl C₁₇H₁₇FN₆O₂ 356.35
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-Pyrazole (Compound 4d) Pyrazole 4-fluorophenyl, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl C₂₄H₂₂FN₃O₄ 434.46
4-(Benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole (PONWIA) Triazole Benzo[b]thiophen-2-yl, 3,4,5-trimethoxyphenyl C₁₈H₁₆N₃O₃S 354.40
Epoxiconazole (BAS 480 F) Triazole-oxirane 2-chlorophenyl, 4-fluorophenyl, oxirane C₁₇H₁₃ClFN₃O 329.76
4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole Imidazole 3-fluoro-4-methoxyphenyl, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl C₂₅H₂₆FN₃O₅ 491.49

Key Structural Differences

Heterocyclic Core: The target compound’s tetrazole ring (five-membered, four nitrogen atoms) contrasts with triazoles (e.g., PONWIA, Epoxiconazole) and imidazoles (e.g., compound from ), which have different electronic properties and hydrogen-bonding capabilities. Tetrazoles are more acidic (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10), affecting solubility and bioavailability . The urea linker in the target compound differs from the oxirane in Epoxiconazole or the direct aryl linkages in pyrazoles (e.g., 4d).

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group is shared with compounds like 4d and PONWIA. Methoxy groups enhance lipophilicity and π-stacking interactions, which may improve membrane permeability .
  • 4-Fluorophenyl substituents are present in the target compound, BF05596, and Epoxiconazole. Fluorine’s electronegativity can modulate metabolic stability and binding affinity .

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